Betamethasone dipropionate

Overview

Description

Betamethasone dipropionate is a glucocorticoid steroid with anti-inflammatory and immunosuppressive abilities . It is used topically in the form of a cream, ointment, lotion, or gel to relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . It is also used to treat adults with mild to moderate plaque psoriasis . This medicine is a corticosteroid, which is a cortisone-like medicine or steroid .

Synthesis Analysis

The synthesis of this compound involves complex chemical processes. The analytical method for determining impurities present in cream and ointment formulations of this compound was optimized using central composite design prior to the method validation . A fast reversed-phase high-performance liquid chromatography method has been developed for the simultaneous determination of three betamethasone esters-containing binary mixtures along with the excipients of their dosage forms .Molecular Structure Analysis

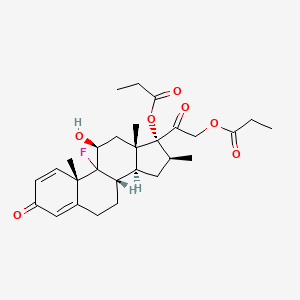

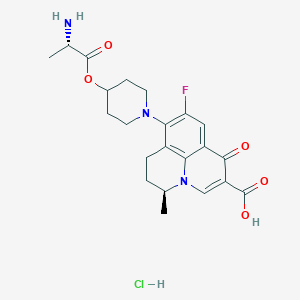

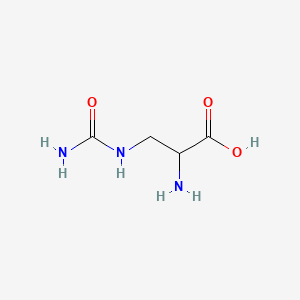

The molecular structure of this compound can be viewed using Java or Javascript . The molecular formula is C28H37FO7 .Chemical Reactions Analysis

This compound undergoes various chemical reactions. A specific, accurate, simple, and rapid UPLC method has been developed for the determination of impurities present in cream and ointment formulations of this compound . The analytical method was optimized using central composite design (CCD) prior to the method validation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex and are the subject of ongoing research . The molar mass is 504.595 g·mol −1 .In Vivo

Betamethasone dipropionate has been used in a variety of in vivo studies to investigate its anti-inflammatory and immunomodulatory effects. It has been used in animal models of asthma, allergies, and rheumatoid arthritis. It has also been used in studies of skin conditions such as psoriasis and eczema.

In Vitro

Betamethasone dipropionate has been used in a variety of in vitro studies to investigate its anti-inflammatory and immunomodulatory effects. It has been used in cell culture systems to investigate its effects on cell proliferation, cytokine production, and gene expression. It has also been used in studies of skin conditions such as psoriasis and eczema.

Mechanism of Action

Target of Action

Betamethasone dipropionate primarily targets the glucocorticoid receptor (GR) . This receptor is a part of the corticosteroid family and plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory, immunosuppressive effects, and other metabolic functions .

Mode of Action

This compound acts as a GR agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression. This results in the production of proteins that decrease inflammation and suppress the immune response . It’s worth noting that this compound contains two esters, enhancing its potency .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor leads to theinhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This results in a reduction of inflammation and immune response, which is beneficial in treating conditions like eczema and psoriasis .

Pharmacokinetics

The absorption and potency of this compound depend on several factors, including the vehicle in which the steroid is delivered . For example, this compound 0.05% ointment is classified as a highly potent topical steroid, while the 0.05% cream or lotion is considered moderately potent . The use of occlusive dressings with topical steroids significantly increases absorption, thereby increasing the risk for adverse effects .

Result of Action

The primary result of this compound’s action is the relief of inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . This is achieved through its anti-inflammatory and immunosuppressive properties . Prolonged use or use over a large surface area can lead to adverse effects, such as the suppression of the hypothalamic-pituitary-adrenal (hpa) axis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the absorption of the drug . Furthermore, the stability of the drug can be affected by factors such as temperature and pH . Therefore, it’s important to consider these factors when using this compound for treatment.

Biological Activity

Betamethasone dipropionate has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to have anti-proliferative and anti-angiogenic effects.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6. It has also been shown to inhibit the production of nitric oxide, which is a mediator of inflammation. In addition, it has been shown to inhibit the production of histamine, which is a mediator of allergic reactions.

Advantages and Limitations for Lab Experiments

Betamethasone dipropionate is a potent glucocorticoid, making it ideal for use in laboratory experiments. It is also relatively easy to synthesize and is widely available. However, it is important to note that this compound is a potent drug and should be used with caution in laboratory experiments.

Future Directions

The potential applications of Betamethasone dipropionate are vast and further research is needed to explore its full potential. Possible future directions include further research into its anti-inflammatory and immunomodulatory effects, its effects on cell proliferation and gene expression, and its potential applications in the treatment of skin conditions such as psoriasis and eczema. Additionally, further research into its pharmacodynamics and the development of novel formulations could lead to improved therapeutic efficacy. Finally, further research into its mechanism of action could aid in the development of novel glucocorticoids with improved selectivity and potency.

Safety and Hazards

Betamethasone dipropionate can have adverse effects when used for prolonged periods of time (periods exceeding two weeks), or across a large surface area (total use greater than 50 grams per week) . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .

Biochemical Analysis

Biochemical Properties

Betamethasone dipropionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to suppress the hypothalamic-pituitary-adrenal (HPA) axis when used for prolonged periods or across a large surface area . This can lead to a decrease in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone (ACTH) . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by inducing lipocortins, which control the biosynthesis of inflammatory mediators by inhibiting the release of arachidonic acid . This results in decreased inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged use of the drug can lead to suppression of the HPA axis . Additionally, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, corticosteroids like this compound are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver through hydrolysis to its metabolites B17P (primary) and betamethasone and the 6β-hydroxy derivatives of those metabolites, and it is excreted primarily by the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. The drug can pass through the skin and cause changes to the body’s hormone levels

properties

| { "Design of the Synthesis Pathway": "The synthesis of Betamethasone dipropionate involves the esterification of betamethasone with propionic acid in the presence of a catalyst.", "Starting Materials": [ "Betamethasone", "Propionic acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Betamethasone is dissolved in a solvent such as dichloromethane.", "Propionic acid is added to the solution.", "A catalyst, such as sulfuric acid, is added to the mixture.", "The reaction is heated under reflux for several hours.", "After completion of the reaction, the mixture is cooled and the product is extracted with a suitable solvent.", "The product is purified by recrystallization or chromatography." ] } | |

CAS RN |

5593-20-4 |

Molecular Formula |

C28H37FO7 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1 |

InChI Key |

CIWBQSYVNNPZIQ-GXPAWERTSA-N |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |

Appearance |

Solid powder |

Other CAS RN |

5593-20-4 |

physical_description |

Dry Powder Light grey odorless solid; [Sigma-Aldrich MSDS] |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

augmented betamethasone dipropionate Beloderm betamethasone dipropionate betamethasone propionate betamethasone-17,21-dipropionate Diprolene Diprosone Maxivate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?

A1: this compound binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C28H37FO7, and its molecular weight is 504.6 g/mol. []

Q3: How stable is this compound in topical formulations?

A3: this compound exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []

Q4: Are there any known incompatibilities of this compound in topical formulations?

A4: Yes, this compound is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []

Q5: How does the vehicle affect the skin permeation of this compound?

A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of this compound compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []

Q6: Does increasing the dose of this compound always lead to a proportional increase in its effect?

A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of this compound within the skin can maximize receptor response. []

Q7: Has the efficacy of this compound been compared with other topical agents for psoriasis?

A7: Yes, several studies have compared the efficacy of this compound with other treatments for psoriasis:

- Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and this compound demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]

- Coal Tar-Salicylic Acid: While this compound showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []

- Tazarotene: this compound exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []

Q8: Is there evidence that this compound can maintain the efficacy of systemic treatments for psoriasis?

A8: A pilot study indicated that topical calcipotriene 0.005% and this compound 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []

Q9: What are the common adverse effects associated with this compound?

A9: While generally safe, this compound can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []

Q10: Are there any novel delivery systems for this compound?

A10: Yes, a this compound spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []

Q11: What are some alternative topical treatments for psoriasis?

A11: Alternatives to this compound include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]

Q12: What analytical techniques are employed for quantifying this compound in formulations?

A12: High-performance liquid chromatography (HPLC) is widely used to quantify this compound in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)